molecular formula C27H28N2O2S B11479657 3-benzyl-2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}quinazolin-4(3H)-one

3-benzyl-2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B11479657
M. Wt: 444.6 g/mol
InChI Key: JCZCIEOAGQDLQP-UHFFFAOYSA-N
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Description

3-BENZYL-2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a sulfanyl group attached to a dihydroquinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the benzyl and sulfanyl groups through nucleophilic substitution reactions. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and methoxy groups, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-BENZYL-2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-BENZYL-2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one share a similar core structure but differ in their substituents.

    Benzyl Derivatives: Compounds like benzylamine and benzyl alcohol have a benzyl group but lack the quinazolinone core.

    Methoxy Derivatives: Compounds like anisole and 4-methoxybenzaldehyde contain a methoxy group but differ in their overall structure.

Uniqueness

3-BENZYL-2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of functional groups and its potential biological activities. The presence of the benzyl, methoxy, and sulfanyl groups in a single molecule provides a versatile platform for further chemical modifications and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C27H28N2O2S

Molecular Weight

444.6 g/mol

IUPAC Name

3-benzyl-2-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C27H28N2O2S/c1-18(2)23-15-21(19(3)14-25(23)31-4)17-32-27-28-24-13-9-8-12-22(24)26(30)29(27)16-20-10-6-5-7-11-20/h5-15,18H,16-17H2,1-4H3

InChI Key

JCZCIEOAGQDLQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(C)C)OC

Origin of Product

United States

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